3-(4-Methoxyphenyl)piperazin-2-one is a compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a methoxyphenyl group, making it a subject of interest in medicinal chemistry due to its potential pharmacological properties. The compound is often studied for its interactions with various receptors in the brain, particularly serotonin receptors, which are crucial in neuropharmacology.
3-(4-Methoxyphenyl)piperazin-2-one can be sourced from various synthetic pathways that involve piperazine and substituted phenyl derivatives. It is classified as an organic compound with the chemical formula CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structural classification places it within the broader category of piperazines, which are cyclic compounds containing two nitrogen atoms in a six-membered ring.
The synthesis of 3-(4-Methoxyphenyl)piperazin-2-one can be achieved through several methods. A common approach involves the reaction of 4-methoxyphenylpiperazine with carbonyl compounds under acidic or basic conditions. For instance:
For example, one method detailed in the literature describes the alkylation of piperazine derivatives followed by cyclization to yield 3-(4-Methoxyphenyl)piperazin-2-one with yields typically ranging from 60% to 85% depending on reaction conditions and purification methods used .
The molecular structure of 3-(4-Methoxyphenyl)piperazin-2-one consists of a piperazine ring connected to a methoxy-substituted phenyl group. The structural formula can be represented as follows:
The connectivity and stereochemistry can be visualized using molecular modeling software, which aids in understanding its potential interactions with biological targets.
3-(4-Methoxyphenyl)piperazin-2-one can participate in various chemical reactions due to its functional groups:
For example, one study demonstrated that modifying the carbonyl group through reduction led to increased binding affinity for serotonin receptors .
The mechanism of action for 3-(4-Methoxyphenyl)piperazin-2-one primarily involves its interaction with serotonin receptors in the central nervous system. Specifically:
Quantitative studies have indicated that this compound exhibits a Ki value (inhibition constant) of approximately 2.6 nM for the 5-HT7 receptor, demonstrating its potency .
The physical and chemical properties of 3-(4-Methoxyphenyl)piperazin-2-one are crucial for understanding its behavior in biological systems:
These properties play a significant role in determining its formulation for pharmaceutical applications.
3-(4-Methoxyphenyl)piperazin-2-one has several scientific applications:
Piperazine-based compounds demonstrate exceptional diversity in neuropharmacological targeting, primarily through modulation of GABAergic, serotonergic, and dopaminergic pathways:
GABAergic Modulation: The compound LQFM212—structurally related to 3-(4-methoxyphenyl)piperazin-2-one—exhibits anxiolytic-like effects in mice without benzodiazepine-associated memory impairment. Mechanistic studies reveal its activity involves allosteric potentiation of GABAₐ receptors at non-benzodiazepine sites, evidenced by blockade with flumazenil and picrotoxin. Molecular docking confirms stable binding at the GABAₐ interface (binding energy: -8.2 kcal/mol) through H-bonding with α₁Thr206 and hydrophobic interactions with β₂Tyr97 [2].
Serotonergic System Engagement: Piperazine derivatives frequently exhibit high affinity for 5-HT₁ₐ and 5-HT₂ receptors. The 4-methoxyphenyl substituent enhances π-stacking interactions with serotonin receptor subtypes, particularly in the presynaptic autoreceptor domain. This modulates serotonin release dynamics and downstream GABAergic signaling, as 5-HT₂A/2C receptors on GABAergic interneurons trigger inhibitory neurotransmitter release. Such dual-pathway engagement enables anxiolytic effects distinct from SSRIs [2] [4].
Nicotinic Receptor Interactions: Piperazines like the 3-(4-methoxyphenyl)piperazin-2-one scaffold demonstrate competitive antagonism at α4β2 nicotinic acetylcholine receptors (nAChRs). In vivo studies show reversal of nicotine-induced locomotion increases at IC₅₀ values of 12.5 μM, indicating potential for addiction therapeutics. This arises from the protonatable piperazine nitrogen forming salt bridges with nAChR extracellular domains [2] [7].
Table 1: Neuropharmacological Targets of Piperazine Derivatives
Target System | Biological Effect | Potency/IC₅₀ | Structural Determinants |
---|---|---|---|
GABAₐ Receptors | Anxiolytic, anticonvulsant | EC₅₀: 18-42 μM (LQFM212) | Lactam H-bond to α₁Thr206 |
5-HT₁ₐ/2C Receptors | Serotonin release modulation | Kᵢ: 35-280 nM | 4-Methoxyphenyl π-stacking |
α4β2 nAChRs | Nicotine antagonism | IC₅₀: 12.5 μM | Protonated N⁺ salt bridges |
D₃ Dopamine Receptors | Antipsychotic potential | Kᵢ: 1-5 nM | Piperazine vector orientation |
Enantioselectivity markedly influences neuropharmacology, with the (R)-enantiomer (CAS 1228559-04-3) showing 4-7x greater affinity for serotonin receptors than its (S)-counterpart. This arises from chiral discrimination in receptor binding pockets, where the 3-(4-methoxyphenyl) orientation differentially engages hydrophobic subpockets [4] [7].
The 4-methoxyphenyl group confers optimized electronic and steric properties that enhance target engagement and pharmacokinetics:
Conformational Behavior: X-ray crystallography of N-(4-methoxyphenyl)piperazine derivatives reveals the aryl ring occupies an equatorial position relative to the piperazine chair, with torsional angles (Cₐᵣᵧₗ-C-N-C) near 180°. The methoxy group adopts a coplanar orientation (dihedral: 5.2-7.8°) due to conjugation, creating an extended planar surface for π-system interactions. In receptor binding, this facilitates edge-to-face stacking with tyrosine/tryptophan residues (e.g., 5-HT₁ₐ Trp358) while the methoxy oxygen H-bonds to serine/threonine residues [3] [4].
Electronic Effects: The +M effect of methoxy elevates aryl ring electron density (Hammett σₚ: -0.27), enhancing:
Enzyme Inhibition Applications: In cholinesterase inhibition, derivatives achieve IC₅₀ values of 4.59-6.48 μM against acetylcholinesterase (AChE) by dual-site binding: the protonated piperazine nitrogen interacts with AChE peripheral anionic site, while the methoxyphenyl occupies the acyl pocket. For glutathione S-transferase (GST), inhibition (IC₅₀: 3.94-8.66 μM) arises from methoxy-dependent π-coupling with tyrosine residues in the G-site [5].
The integration of 4-methoxyphenyl and piperazine motifs evolved through three key phases:
Early Neuroleptic Development (1960s-1980s): Initial compounds featured simple N-arylpiperazines, but metabolic instability limited utility. The breakthrough came with buspirone's FDA approval (1986), demonstrating piperazine's efficacy in anxiety disorders. Concurrently, butylated hydroxytoluene (BHT) hybrid molecules revealed antioxidant-neuroprotective synergies, inspiring molecular hybridization strategies that informed 3-(4-methoxyphenyl)piperazin-2-one design [2] [4].
Receptor Subtype Selectivity Era (1990s-2010s): Research focused on D₃ vs. D₂ dopamine receptor discrimination, with 4-(2-methoxyphenyl)piperazines achieving >400-fold selectivity. Key advances included:
Heterobiaryl extensions enabling extracellular loop (E2) interactionsThese principles were adapted to 3-(4-methoxyphenyl)piperazin-2-one through lactam bioisosterism, replacing traditional carboxamides [4].
Scaffold Simplification Movement (2020s-present): Inspired by N-(4-methoxyphenyl)pentanamide's anthelmintic success—a simplified albendazole derivative—designers pursued metabolically stable cores. The piperazin-2-one ring provided:
Table 2: Molecular Characteristics of 3-(4-Methoxyphenyl)piperazin-2-one and Key Derivatives
Property | 3-(4-Methoxyphenyl)piperazin-2-one | (R)-Enantiomer | LQFM212 Hybrid |
---|---|---|---|
CAS Number | 85607-62-1 | 1228559-04-3 | Not assigned |
Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₁H₁₄N₂O₂ | C₂₄H₄₁N₃O₂ |
Pricing (Research Use) | $45/10mg, $3120/g | Not commercialized | Not commercialized |
Stereocenters | None | (R)-configuration at C3 | None |
Key Structural Feature | Planar methoxyphenyl | Axial chirality | Phenolic antioxidant moiety |
Neuropharmacological Target | GABAₐ/nAChRs | Serotonin receptors | GABAₐ/antioxidant |
Commercial Availability: As of 2021, research quantities are available from specialized suppliers (e.g., TRC: $45/10mg; AccelPharmtech: $3120/g at 97% purity), reflecting complex synthesis requiring Mannich-type reactions or enantioselective hydrogenation [1] [7].
Concluding Remarks
3-(4-Methoxyphenyl)piperazin-2-one exemplifies rational scaffold design in neuropharmacology, integrating metabolic stability, target versatility, and synthetic accessibility. Its progression from early arylpiperazines to modern enantiopure derivatives demonstrates how strategic incorporation of the 4-methoxyphenyl group addresses historical limitations in CNS drug development. Current research focuses on exploiting its chiral recognition properties for dopamine D₃-selective agents and multitarget ligands for neurodegenerative diseases—avenues poised to yield novel therapeutic agents within the next decade.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2